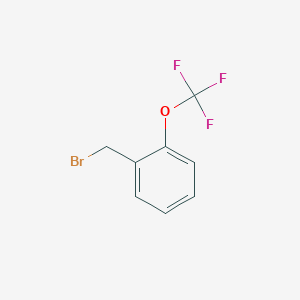

2-(Trifluoromethoxy)benzyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(bromomethyl)-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNSVUOTVLWNQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380438 | |

| Record name | 2-(Trifluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198649-68-2 | |

| Record name | 2-(Trifluoromethoxy)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethoxy)benzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethoxy)benzyl bromide is a fluorinated organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique electronic properties, conferred by the trifluoromethoxy group, make it a valuable reagent for the introduction of the 2-(trifluoromethoxy)benzyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, with a focus on its applications in pharmaceutical and materials science research.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. It is characterized by the presence of a trifluoromethoxy group at the ortho position of the benzyl bromide scaffold. This substitution significantly influences the compound's reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₆BrF₃O | [1][2] |

| Molecular Weight | 255.03 g/mol | [1][2] |

| Appearance | Colorless to slightly pale yellow liquid | [3] |

| Density | 1.583 - 1.59 g/cm³ | [1][2] |

| Boiling Point | 191.7 ± 35.0 °C (Predicted) | [1] |

| Refractive Index | ~1.48 | [2][3] |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol and ether. | [1] |

| Stability | Stable under recommended storage conditions, but moisture sensitive. | [3][4] |

Synthesis

The synthesis of this compound typically involves the bromination of the corresponding alcohol, 2-(trifluoromethoxy)benzyl alcohol. A common and effective method utilizes phosphorus tribromide (PBr₃) as the brominating agent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 4-(trifluoromethoxy)benzyl bromide[5].

Materials:

-

2-(Trifluoromethoxy)benzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Ice-water mixture

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(trifluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous diethyl ether at 0 °C (ice bath).

-

Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution via a dropping funnel.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into an ice-water mixture and continue stirring for 1-2 hours.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by vacuum distillation or column chromatography.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications

This compound is a versatile electrophile, primarily used in nucleophilic substitution reactions to introduce the 2-(trifluoromethoxy)benzyl group. The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the reactivity of the benzylic carbon. The compound is widely utilized in the synthesis of pharmaceuticals and agrochemicals, as the trifluoromethoxy moiety can enhance metabolic stability, lipophilicity, and binding affinity of the target molecules[6].

Nucleophilic Substitution Reactions

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. The benzylic position is activated towards nucleophilic attack, and the bromide is a good leaving group.

Table 2: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Type | General Reaction |

| Alcohols/Phenols (ROH/ArOH) | Ethers | Williamson Ether Synthesis |

| Amines (RNH₂) | Alkylated Amines | N-Alkylation |

| Azide (N₃⁻) | Azides | Azide Synthesis |

| Thiols (RSH) | Thioethers | S-Alkylation |

| Carboxylates (RCOO⁻) | Esters | O-Alkylation |

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of a benzyl ether using this compound.

Materials:

-

An alcohol or phenol

-

A strong base (e.g., sodium hydride (NaH) or potassium carbonate (K₂CO₃))

-

This compound

-

Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq) in the anhydrous solvent.

-

Add the base (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

-

Add a solution of this compound (1.0 eq) in the anhydrous solvent dropwise.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: General workflow for Williamson ether synthesis.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic techniques.

Table 3: Typical Spectroscopic Data

| Technique | Characteristic Features |

| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.6 ppm), Benzylic protons (-CH₂Br, singlet, ~4.5 ppm) |

| ¹³C NMR | Aromatic carbons, Benzylic carbon (-CH₂Br), Trifluoromethoxy carbon (quartet due to C-F coupling) |

| IR Spectroscopy | C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), C-O stretching, C-F stretching, C-Br stretching |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern |

Safety and Handling

This compound is a corrosive and lachrymatory substance.[1][7] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.[3][4] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its unique properties and reactivity make it an important tool for the development of new pharmaceuticals, agrochemicals, and advanced materials. Understanding its chemical properties, synthetic routes, and reactivity is essential for its effective and safe utilization in research and development.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 2-Trifluoromethylbenzyl bromide [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

2-(Trifluoromethoxy)benzyl bromide CAS number 198649-68-2

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl bromide (CAS: 198649-68-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in modern organic synthesis. It covers its chemical and physical properties, safety and handling protocols, detailed synthesis procedures, and primary applications in the pharmaceutical, agrochemical, and material science sectors.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature, characterized by a benzene ring substituted with a trifluoromethoxy group and a bromomethyl group at the ortho positions.[1] This structure makes it a valuable reagent for introducing the trifluoromethoxy moiety into target molecules, a common strategy for enhancing metabolic stability and lipophilicity.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 198649-68-2 | [1][2][3][4] |

| Molecular Formula | C₈H₆BrF₃O | [1][2][3][5] |

| Molecular Weight | 255.03 g/mol | [1][2][3] |

| Appearance | Light orange to yellow to green clear liquid | [1][2][3] |

| Density | 1.58 - 1.59 g/mL | [1][2][3] |

| Boiling Point | 191.7 °C @ 760 mmHg | [1] |

| Melting Point | 32 °C | [1] |

| Flash Point | 86.6 °C | [1] |

| Refractive Index | n20/D 1.4812 | [1][2] |

| Purity | ≥97% | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[6] | |

Safety and Handling

This compound is classified as a corrosive material and requires careful handling in a well-ventilated fume hood.[5][7] It is also reported to be a lachrymator, meaning it can cause tearing.[8][9] All contact with skin and eyes should be avoided by using appropriate personal protective equipment (PPE).

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Reference(s) |

|---|---|---|

| Signal Word | Danger | [5][7][10] |

| Pictogram | GHS05 (Corrosion) | [10] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [5][7][10] |

| Precautionary Statements | P260, P280, P303+P361+P353, P305+P351+P338, P405, P501 | [10][11] |

| Hazard Class | 8 (Corrosive liquid, acidic, organic, n.o.s.) | [1][3][5] |

| Packing Group | III | [1][3] |

Storage and Incompatibility:

-

Storage: Store at room temperature, locked up.[2][11] The compound is moisture-sensitive.[3]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]

-

Hazardous Decomposition: Emits toxic fumes of carbon oxides, hydrogen bromide, and hydrogen fluoride under fire conditions.[5]

Synthesis and Manufacturing

The industrial production of this compound is typically achieved through the bromination of 2-(trifluoromethoxy)toluene.[1] This reaction often utilizes N-bromosuccinimide (NBS) as the brominating agent under radical or photochemical initiation.[1] An alternative and common laboratory-scale synthesis involves the conversion of the corresponding benzyl alcohol.

Experimental Protocol: Synthesis from 2-(Trifluoromethoxy)benzyl Alcohol

This protocol is adapted from established procedures for analogous compounds, such as the synthesis of 4-(Trifluoromethoxy)benzyl bromide.[9][12]

-

Preparation: A solution of 2-(trifluoromethoxy)benzyl alcohol (1.0 mmol) in anhydrous diethyl ether (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

Reagent Addition: Phosphorus tribromide (PBr₃, 0.5 mmol) is added dropwise to the stirred solution at 0°C.

-

Reaction: The reaction mixture is stirred at 0°C for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction mixture is carefully poured into an ice-water mixture (20 mL) and stirred for 1-2 hours to quench excess PBr₃.

-

Extraction: The aqueous phase is extracted with diethyl ether (3 x 15 mL).

-

Washing: The combined organic layers are washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally a saturated sodium chloride (brine) solution.

-

Drying and Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product, which can be further purified by distillation or chromatography if necessary.

Caption: Workflow for the laboratory synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate in several high-value chemical industries. Its utility stems from the unique properties imparted by the trifluoromethoxy (-OCF₃) group.

-

Pharmaceutical Development: It is a crucial building block for synthesizing novel drug candidates.[2] The -OCF₃ group is a well-known bioisostere for other functional groups and can significantly improve a drug's metabolic stability, lipophilicity, and binding affinity, leading to enhanced efficacy and better pharmacokinetic profiles.[1][2]

-

Agrochemicals: In agrochemical research, it is used to design more potent and stable herbicides and pesticides.[1][2]

-

Material Science: The compound is employed in the formulation of advanced materials, such as specialty polymers and coatings, where its incorporation can enhance thermal and chemical resistance.[2]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labproinc.com [labproinc.com]

- 4. 198649-68-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 6. chembk.com [chembk.com]

- 7. Page loading... [guidechem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 4-(Trifluoromethoxy)benzyl bromide | 50824-05-0 [chemicalbook.com]

- 10. 2-(Trifluoromethyl)benzyl bromide 96 395-44-8 [sigmaaldrich.com]

- 11. canbipharm.com [canbipharm.com]

- 12. Page loading... [guidechem.com]

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-(Trifluoromethoxy)benzyl bromide. This compound is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals.

Molecular Structure and Properties

This compound is an organic compound featuring a benzene ring substituted with a trifluoromethoxy group and a bromomethyl group at the ortho position. The trifluoromethoxy group significantly influences the electronic properties of the molecule, enhancing its reactivity and utility in various chemical transformations.

Chemical Identifiers and Physical Properties:

| Property | Value | Reference |

| IUPAC Name | 1-(Bromomethyl)-2-(trifluoromethoxy)benzene | |

| Synonyms | α-Bromo-2-(trifluoromethoxy)toluene | [1] |

| CAS Number | 198649-68-2 | [1] |

| Molecular Formula | C₈H₆BrF₃O | [1] |

| Molecular Weight | 255.03 g/mol | [1] |

| Appearance | Light orange to yellow to green clear liquid | [1] |

| Density | 1.59 g/mL | [1] |

| Refractive Index (n20D) | 1.48 | [1][2] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Store at room temperature, moisture sensitive | [1][2] |

Spectroscopic Data

Note: The following tables present data for related compounds and should be used as a reference for the characterization of this compound.

¹H NMR Data of Isomeric and Related Compounds (CDCl₃):

| Compound | Chemical Shift (ppm) and Multiplicity |

| 3-(Trifluoromethyl)benzyl bromide | 7.40-7.60 (m, 4H, Ar-H), 4.48 (s, 2H, CH₂Br) |

| 2-(Trifluoromethyl)benzyl alcohol | 7.63 (d, 1H), 7.59 (t, 1H), 7.50 (t, 1H), 7.33 (d, 1H), 4.79 (s, 2H, CH₂OH), 3.06 (s, 1H, OH) |

¹³C NMR Data of Isomeric and Related Compounds (CDCl₃):

| Compound | Chemical Shift (ppm) |

| 3-(Trifluoromethyl)benzyl bromide | 138.5, 131.9, 131.0 (q, J=32.3 Hz), 129.2, 125.4 (q, J=3.8 Hz), 124.7 (q, J=3.8 Hz), 124.0 (q, J=272.5 Hz), 32.2 |

| 4-(Trifluoromethoxy)benzyl bromide | 148.9, 135.9, 130.6, 121.2, 120.4 (q, J=257.9 Hz), 32.7 |

Mass Spectrometry Data of Isomers (Electron Ionization):

| Compound | Key m/z values |

| 3-(Trifluoromethoxy)benzyl bromide | 256 (M⁺), 254 (M⁺), 175, 145, 125 |

| 4-(Trifluoromethoxy)benzyl bromide | 256 (M⁺), 254 (M⁺), 175, 145, 96 |

Infrared (IR) Spectroscopy Data of Related Compounds:

| Compound | Key Absorptions (cm⁻¹) |

| 2-(Trifluoromethyl)benzyl bromide | Data available in the NIST/EPA Gas-Phase Infrared Database.[3] |

| 3-(Trifluoromethoxy)benzyl bromide | Attenuated Total Reflectance (ATR) data is available. |

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a general and reliable method involves the bromination of the corresponding 2-(trifluoromethoxy)benzyl alcohol. This approach is analogous to the synthesis of similar benzyl bromides.[4][5]

Experimental Protocol: Bromination of 2-(Trifluoromethoxy)benzyl Alcohol

-

Materials:

-

2-(Trifluoromethoxy)benzyl alcohol

-

Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

-

Anhydrous solvent (e.g., diethyl ether, dichloromethane, or toluene)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve 2-(trifluoromethoxy)benzyl alcohol (1.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (0.33-0.5 eq) or thionyl bromide (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by pouring it into an ice-water mixture.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with the organic solvent used for the reaction (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

-

Logical Workflow for Synthesis:

Synthesis workflow for this compound.

Applications in Research and Development

This compound is a versatile reagent in organic synthesis, primarily utilized as a building block for introducing the 2-(trifluoromethoxy)benzyl moiety into target molecules. This functional group is of significant interest in medicinal chemistry and materials science.

-

Pharmaceutical Development: The trifluoromethoxy group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The introduction of this group can lead to improved pharmacokinetic and pharmacodynamic profiles. This compound serves as a key intermediate in the synthesis of complex organic molecules for drug discovery.[1]

-

Agrochemical Research: Similar to its role in pharmaceuticals, this compound is used in the development of new pesticides and herbicides with potentially improved efficacy and environmental profiles.[1]

-

Materials Science: The unique electronic properties conferred by the trifluoromethoxy group make this compound a useful component in the synthesis of advanced polymers and coatings, potentially enhancing their thermal and chemical resistance.[1]

General Reaction Scheme:

General nucleophilic substitution reaction.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Class: Corrosive liquid, acidic, organic, n.o.s.[2]

-

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist. It is moisture-sensitive and should be handled under an inert atmosphere.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethoxy)benzyl bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(trifluoromethoxy)benzyl bromide, a key building block in the development of novel pharmaceuticals and agrochemicals. The introduction of the trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document outlines detailed experimental protocols for its preparation and summarizes its key physicochemical and spectroscopic properties.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 198649-68-2 | --INVALID-LINK-- |

| Molecular Formula | C₈H₆BrF₃O | --INVALID-LINK-- |

| Molecular Weight | 255.03 g/mol | --INVALID-LINK-- |

| Appearance | Light orange to yellow to green clear liquid | --INVALID-LINK-- |

| Density | 1.59 g/mL | --INVALID-LINK-- |

| Purity | ≥ 98% (GC) | --INVALID-LINK-- |

Synthesis of this compound

This compound can be synthesized through two primary routes: the bromination of 2-(trifluoromethoxy)toluene or the conversion of 2-(trifluoromethoxy)benzyl alcohol.

Method 1: Radical Bromination of 2-(Trifluoromethoxy)toluene

This method involves the free-radical bromination of the benzylic methyl group of 2-(trifluoromethoxy)toluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, typically under photochemical conditions.

Experimental Protocol:

-

In a reaction vessel equipped with a reflux condenser, magnetic stirrer, and a light source (e.g., a household compact fluorescent lamp), dissolve 2-(trifluoromethoxy)toluene (1 equivalent) in a suitable solvent such as acetonitrile or carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of a radical initiator (e.g., azobisisobutyronitrile, AIBN, or benzoyl peroxide).

-

Irradiate the mixture with the light source while stirring at reflux temperature.

-

Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by vacuum distillation.

Method 2: Bromination of 2-(Trifluoromethoxy)benzyl alcohol

This route involves the conversion of the benzylic alcohol to the corresponding bromide using a brominating agent such as phosphorus tribromide (PBr₃).

Experimental Protocol:

-

To a solution of 2-(trifluoromethoxy)benzyl alcohol (1 equivalent) in a dry, inert solvent (e.g., diethyl ether or dichloromethane) in a flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33-0.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by pouring it into an ice-water mixture.

-

Extract the aqueous phase with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to afford the crude this compound.

-

Purify the product by vacuum distillation.

Characterization Data (Reference Spectra)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Reference Data for 4-(Trifluoromethoxy)benzyl bromide:

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹³C NMR | CDCl₃ | Data for 4-(trifluoromethoxy)benzyl bromide is available and can be accessed through chemical databases. |

Reference Data for 2-(Trifluoromethyl)benzyl bromide:

| Nucleus | Solvent | Chemical Shift (δ) ppm |

| ¹H NMR | CDCl₃ | Spectra available on spectral databases such as SpectraBase. |

| ¹³C NMR | CDCl₃ | Spectra available on spectral databases such as SpectraBase. |

Note: The actual chemical shifts for this compound may vary slightly from these reference compounds.

Infrared (IR) Spectroscopy

Reference Data for 2-(Trifluoromethyl)benzyl bromide:

A gas-phase IR spectrum for 2-(trifluoromethyl)benzyl bromide is available from the NIST Chemistry WebBook. Key absorptions are expected for C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the aromatic ring, C-O stretching of the ether, C-F stretching of the trifluoromethoxy group, and C-Br stretching.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks in approximately a 1:1 ratio). Fragmentation would likely involve the loss of the bromine atom and the trifluoromethoxy group.

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides essential information for the synthesis and characterization of this compound, facilitating its use in research and development. For further details, it is recommended to consult specialized chemical literature and databases.

Spectroscopic Analysis of 2-(Trifluoromethoxy)benzyl Bromide: A Technical Guide

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the spectroscopic characterization of 2-(Trifluoromethyl)benzyl bromide. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(Trifluoromethyl)benzyl bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 - 7.3 | Multiplet | 4H | Aromatic protons |

| ~4.5 | Singlet | 2H | -CH₂Br |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Quaternary aromatic carbon |

| ~132 | Aromatic CH |

| ~130 | Aromatic CH |

| ~129 | Quaternary aromatic carbon (C-CF₃) |

| ~126 (quartet) | Aromatic CH |

| ~124 (quartet) | -CF₃ |

| ~32 | -CH₂Br |

¹⁹F NMR (Fluorine-19 NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -62 | Singlet | -CF₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 1600, 1480, 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |

| 1315 | Strong | C-F stretch (asymmetric) |

| 1160, 1120 | Strong | C-F stretch (symmetric) |

| 1030 | Medium | In-plane C-H bend |

| 760 | Strong | Out-of-plane C-H bend (ortho-disubstituted) |

| 680 | Medium | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 238/240 | ~50 / ~50 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 159 | 100 | [M-Br]⁺ (Base peak) |

| 109 | Variable | [C₇H₄F₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte (5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) and transferred to an NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, 16-32 scans are typically acquired. For ¹³C NMR, a greater number of scans (1024 or more) are necessary due to the low natural abundance of the ¹³C isotope. ¹⁹F NMR spectra are generally acquired with a similar number of scans as ¹H NMR. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For liquid samples such as 2-(Trifluoromethyl)benzyl bromide, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. The plates are then mounted in a sample holder and the spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in spectroscopic analysis.

Physical properties of 2-(Trifluoromethoxy)benzyl bromide (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-(Trifluoromethoxy)benzyl bromide, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document outlines its melting and boiling points, provides generalized experimental protocols for these determinations, and includes a visual representation of the experimental workflow.

Core Physical Properties

This compound (CAS No. 198649-68-2) is a colorless to pale yellow liquid at room temperature.[1][2] Its key physical properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Melting Point | 32 °C | Not specified |

| Boiling Point | 191.7 °C | at 760 mmHg |

Data sourced from multiple chemical suppliers and databases.[3] It is important to note that some sources describe the compound as a liquid at room temperature with no applicable melting point, which is consistent with a melting point near ambient temperatures.[1][2]

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating bath (if using a Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely ground using a mortar and pestle to ensure a uniform particle size. The open end of a capillary tube is then pressed into the powdered sample. The tube is inverted and gently tapped to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating block of a melting point apparatus or immersed in a heating bath (like a Thiele tube filled with mineral oil).[2]

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.[5] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]

-

Data Recording: For a pure compound, the melting range is typically narrow (0.5-1.0°C). Impurities can cause a depression and broadening of the melting range. It is standard practice to perform an initial rapid determination to find an approximate melting point, followed by at least two more careful measurements.

Boiling Point Determination (Distillation Method)

For a liquid compound, the boiling point can be accurately determined using a simple distillation apparatus.[1][6]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or other heat source

-

Boiling chips

Procedure:

-

Apparatus Assembly: A simple distillation apparatus is assembled. The liquid sample (at least 5 mL) and a few boiling chips are placed in the distillation flask.[1]

-

Thermometer Placement: The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask. This ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.[7]

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and when it reaches the condenser, it will cool and liquefy, dripping into the receiving flask.

-

Temperature Reading: The temperature is monitored throughout the distillation. The boiling point is the stable temperature reading on the thermometer when the liquid is actively boiling and there is a consistent drip of condensate from the condenser.[1]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point is dependent on pressure. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.[8][9]

Generalized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a chemical compound.

Caption: Generalized workflow for determining the physical properties of a chemical compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. westlab.com [westlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jk-sci.com [jk-sci.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Determination of boiling point and distillation | PPTX [slideshare.net]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. Determination of Boiling Range or Temperature and Distillation Range | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethoxy)benzyl bromide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(Trifluoromethoxy)benzyl bromide, a versatile building block in modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1] This document outlines its qualitative solubility in various organic solvents, provides detailed experimental protocols for quantitative solubility determination, and illustrates its application in synthetic chemistry.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences its reactivity, formulation, and bioavailability. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3] Polar solvents tend to dissolve polar solutes, while non-polar solvents are more effective at dissolving non-polar solutes.[2][3] Haloalkanes, such as this compound, generally exhibit good solubility in organic solvents because the intermolecular forces between the haloalkane and the solvent molecules are comparable in strength to the forces within the separate components.[2]

Solubility Profile of this compound

Qualitative Solubility Data

| Solvent Class | Solvent | Qualitative Solubility |

| Protic Solvents | Ethanol | Soluble[4] |

| Methanol | Likely Soluble | |

| Ethers | Diethyl Ether | Soluble[4] |

| Halogenated Solvents | Dichloromethane | Likely Soluble[5] |

| Chloroform | Likely Soluble[5] | |

| Esters | Ethyl Acetate | Likely Soluble[5] |

| Aqueous | Water | Insoluble[4] |

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed. These methods are standard in the field for determining the solubility of organic compounds.

Method 1: Gravimetric Analysis

This method involves preparing a saturated solution of this compound in a chosen solvent and then determining the mass of the solute in a known volume of the solution.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Evaporating dish

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent.

-

Seal the vial and place it in a constant temperature bath, agitating it for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After equilibration, allow the solution to stand undisturbed for any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are transferred.

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure) until only the solute remains.

-

Weigh the evaporating dish with the dried solute.

-

Calculate the solubility by subtracting the initial weight of the evaporating dish from the final weight to determine the mass of the solute. Express the solubility in g/100 mL or other appropriate units.

Method 2: Spectroscopic Analysis (UV-Vis)

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis region. A calibration curve is first established to relate absorbance to concentration.

Materials:

-

This compound

-

Selected organic solvent(s)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes for preparing standard solutions

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Preparation of Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Sample Preparation and Measurement: Withdraw a known volume of the supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Application in Organic Synthesis: A Workflow

This compound is a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of the reactive benzyl bromide moiety, which allows for the introduction of the 2-(trifluoromethoxy)benzyl group into various molecular scaffolds.

The following diagram illustrates a general workflow for the use of this compound in the synthesis of a hypothetical bioactive molecule.

Caption: General workflow for the synthesis of a bioactive molecule using this compound.

Conclusion

While quantitative solubility data for this compound remains to be exhaustively documented in scientific literature, its qualitative solubility profile indicates good solubility in a range of common organic solvents. For applications requiring precise solubility values, the experimental protocols provided in this guide offer robust methods for their determination. The versatility of this compound as a synthetic intermediate underscores its importance in the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

An In-depth Technical Guide on the Reactivity of 2-(Trifluoromethoxy)benzyl bromide

Abstract: This technical guide provides a comprehensive overview of the chemical reactivity of 2-(Trifluoromethoxy)benzyl bromide (CAS No. 198649-68-2). It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemicals, and materials science. The document details the electronic effects of the trifluoromethoxy substituent on the benzylic position, outlines key synthetic transformations, provides quantitative data for representative reactions, and includes detailed experimental protocols. The guide emphasizes the compound's role as a versatile building block for introducing the trifluoromethoxy moiety into complex organic molecules, a strategy often employed to enhance biological activity and metabolic stability.[1]

Introduction

This compound, also known as α-bromo-2-(trifluoromethoxy)toluene, is an important organic synthetic intermediate.[1] Its reactivity is primarily governed by the benzylic bromide, a functional group known for its susceptibility to nucleophilic substitution and its utility in various cross-coupling reactions. The presence of the trifluoromethoxy (-OCF₃) group at the ortho position significantly modulates this reactivity through its potent electronic effects.

The -OCF₃ group is strongly electron-withdrawing and has a significant impact on the physicochemical properties of a molecule, often improving metabolic stability and binding affinity in pharmaceutical candidates.[1] This guide will explore how these electronic properties influence the reactivity of the C-Br bond in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Synthesis of this compound

The most common laboratory-scale synthesis of benzylic bromides involves the bromination of the corresponding benzyl alcohol. While a specific protocol for this compound is not detailed in the provided search results, a reliable synthesis can be adapted from the established procedures for structurally similar compounds, such as 4-(trifluoromethoxy)benzyl alcohol.[2] The reaction typically proceeds by treating the parent alcohol with a brominating agent like phosphorus tribromide (PBr₃) in an aprotic solvent.

General Experimental Protocol: Bromination of a Benzyl Alcohol

A representative procedure for the synthesis of a substituted benzyl bromide from its corresponding alcohol is detailed below. This protocol is adapted from the synthesis of 4-(trifluoromethoxy)benzyl bromide.[2]

Reaction: 2-(Trifluoromethoxy)benzyl alcohol + PBr₃ → this compound

Procedure:

-

A solution of 2-(trifluoromethoxy)benzyl alcohol (1.0 mmol) in anhydrous diethyl ether (10 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.

-

Phosphorus tribromide (PBr₃, 0.5 mmol) is added dropwise to the stirred solution.

-

The reaction mixture is stirred at 0°C for 30-60 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]

-

Upon completion, the reaction mixture is carefully poured into an ice-water mixture (20 mL) and stirred for 1-2 hours to quench any remaining PBr₃.[2]

-

The aqueous phase is extracted with diethyl ether (3 x 20 mL).

-

The combined organic layers are washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution, water, and finally a saturated sodium chloride (brine) solution.[2]

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[2]

-

Further purification can be achieved via silica gel column chromatography if necessary.

Figure 1. General experimental workflow for the synthesis of benzylic bromides.

Reactivity in Nucleophilic Substitution Reactions

Benzylic bromides are excellent substrates for Sₙ2 reactions due to the stabilized transition state. They can also undergo Sₙ1 reactions if the resulting benzylic carbocation is sufficiently stable.[3] The electron-withdrawing nature of the ortho-trifluoromethoxy group in this compound destabilizes carbocation formation, thus favoring an Sₙ2 mechanism over an Sₙ1 mechanism for nucleophilic substitution. This makes the compound a prime candidate for reactions with a variety of soft and hard nucleophiles.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide displaces a halide to form an ether.[4] this compound readily reacts with alkoxides generated from primary or secondary alcohols to form the corresponding benzyl ethers. These ethers are valuable in medicinal chemistry and materials science.[5]

Table 1: Representative Williamson Ether Synthesis Reactions

| Nucleophile (Alcohol) | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Phenol | K₂CO₃ | DMF | RT, 2 h | ~90% (typical) | [5] |

| Primary Alcohol | NaH | THF | 0°C to RT, 2 h | >90% (typical) | [6] |

| Secondary Alcohol | NaH | THF | RT | Good (typical) |[7] |

Note: Yields are typical for standard benzyl bromides and are expected to be comparable for the title compound.

N-Alkylation of Amines

Benzylic bromides are effective reagents for the mono-alkylation of primary and secondary amines.[8] The reaction of this compound with an amine introduces the substituted benzyl group, a common scaffold in pharmacologically active compounds. Selective mono-alkylation can be achieved by using the amine hydrobromide salt and a controlled addition of a base, which ensures that the newly formed, more nucleophilic secondary amine remains protonated and unreactive.[8]

Table 2: Representative N-Alkylation Reactions

| Amine | Base | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzylamine·HBr | Triethylamine | DMF | 20-25°C, 9 h | N-alkylated | 76 | [9] |

| Primary Amine | K₂CO₃ | Acetonitrile | Reflux | N-alkylated | Good | General |

Figure 2. Nucleophilic substitution pathways for this compound.

Reactivity in Cross-Coupling Reactions

The carbon-bromine bond in this compound can participate in palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling is a particularly powerful method for this transformation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide.[10] While less common than couplings with aryl halides, benzylic bromides are effective electrophiles in this reaction, yielding diarylmethane structures that are prevalent in many bioactive molecules.[11][12] The reaction typically requires a palladium catalyst, a phosphine ligand, and a base.

General Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the microwave-assisted Suzuki-Miyaura coupling of a benzylic bromide with an arylboronic acid, adapted from literature protocols.[11][12]

Procedure:

-

To a microwave vial, add the arylboronic acid (1.2 equiv.), this compound (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand such as JohnPhos (10 mol%).[11]

-

The vial is sealed, and the atmosphere is replaced with an inert gas (e.g., Nitrogen or Argon).

-

Anhydrous solvent (e.g., DMF or THF/H₂O 10:1) is added.[11][12]

-

The reaction mixture is heated in a microwave reactor at a specified temperature (e.g., 80-120°C) for a designated time (e.g., 15-60 minutes).

-

After cooling, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and water.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Table 3: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | 77°C, 23 h | 95 | [12] |

| Arylboronic Acid | Pd(OAc)₂ / JohnPhos | K₂CO₃ | DMF | Microwave | 50-80 | [11] |

| B-alkyl MIDA-boronate | Pd₂(dba)₃ / AntPhos | TMSOK | Dioxane | RT, <1 h | Moderate-Good |[10] |

Conclusion

This compound is a highly versatile reagent characterized by a reactive C-Br bond activated for nucleophilic substitution and cross-coupling reactions. The strong electron-withdrawing nature of the ortho-trifluoromethoxy group directs its reactivity primarily through an Sₙ2 pathway and makes it an effective electrophile in modern catalytic C-C bond-forming reactions. The experimental protocols and quantitative data summarized in this guide demonstrate its utility as a key building block for introducing the valuable trifluoromethoxybenzyl moiety in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. synarchive.com [synarchive.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Influence: A Technical Guide to the Electronic Effects of the 2-Trifluoromethoxy Group

For Immediate Release

[City, State] – In the intricate world of drug discovery and molecular engineering, the subtle interplay of electronic effects can dictate the success or failure of a novel compound. Among the arsenal of functional groups available to medicinal chemists, the 2-trifluoromethoxy (-OCF3) group has emerged as a powerful tool for fine-tuning molecular properties. This technical guide provides an in-depth exploration of the electronic effects of the 2-trifluoromethoxy group, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The trifluoromethoxy group is recognized for its strong electron-withdrawing nature, a consequence of the high electronegativity of the fluorine atoms. This property significantly influences the electron distribution within a molecule, impacting its reactivity, binding affinity, and metabolic stability.[1][2][3] This guide delves into the quantitative measures of these effects, providing a consolidated understanding for rational drug design.

Quantifying the Electronic Influence: A Data-Driven Approach

To fully appreciate the impact of the 2-trifluoromethoxy group, it is essential to examine its electronic parameters. The following tables summarize key quantitative data, providing a comparative basis for researchers.

Table 1: Hammett, Taft, and Swain-Lupton Parameters for the Trifluoromethoxy Group

| Parameter | Value | Description |

| Hammett Constants | ||

| σm | 0.36 | Quantifies the electronic effect of a substituent at the meta position. |

| σp | 0.35 | Quantifies the electronic effect of a substituent at the para position. |

| Swain-Lupton Parameters | ||

| F | 0.39 | Represents the field/inductive effect of a substituent.[4] |

| R | -0.23 | Represents the resonance effect of a substituent.[4] |

Table 2: Acidity Constants (pKa) of 2-Trifluoromethoxy-Substituted Compounds

| Compound | pKa | Reference Compound | Reference pKa |

| 2-Trifluoromethoxybenzoic acid | 2.89 (Predicted) | Benzoic Acid | 4.20 |

| 2-Trifluoromethoxyphenol | 8.22 (Predicted) | Phenol | 9.95 |

| 2-Trifluoromethoxyanilinium ion | Not Found | Anilinium ion | 4.63 |

Table 3: NMR Spectroscopic Data for the 2-Trifluoromethoxy Group

| Nucleus | Chemical Shift (ppm) | Reference |

| 19F (in 2-trifluoromethoxybenzene) | -58.1 | Trifluorotoluene (-63.72 ppm)[5] |

Experimental Determination of Electronic Parameters

Accurate determination of electronic parameters is fundamental to understanding structure-activity relationships. This section outlines the established experimental protocols for measuring pKa and Hammett constants.

Experimental Protocol 1: Spectrophotometric Determination of pKa

The acid dissociation constant (pKa) can be reliably determined using UV-Vis spectrophotometry. This method relies on the principle that the ionized and unionized forms of a compound exhibit different absorption spectra.

Workflow for Spectrophotometric pKa Determination:

Methodology:

-

Solution Preparation: A series of buffer solutions with precisely known pH values are prepared. A stock solution of the 2-trifluoromethoxy-substituted compound is also prepared in a suitable solvent.[5][6][7]

-

Sample Preparation: A constant volume of the compound's stock solution is added to each buffer solution, ensuring the final concentration is within the linear range of the spectrophotometer.[8]

-

Spectroscopic Measurement: The UV-Vis absorption spectrum of each sample is recorded. The wavelengths of maximum absorbance for the fully protonated (acidic) and deprotonated (basic) forms are identified.[5][6]

-

Data Analysis: The absorbance of each solution is measured at the identified wavelengths. A plot of absorbance versus pH is generated. The pKa corresponds to the pH at which the concentrations of the acidic and basic forms are equal, which is the inflection point of the sigmoidal curve.[7][8]

Experimental Protocol 2: Determination of Hammett Constants via Benzoic Acid Titration

The Hammett equation is a cornerstone of physical organic chemistry, providing a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds. The Hammett constant (σ) for a given substituent is determined by measuring the pKa of the corresponding substituted benzoic acid.[9][10][11][12][13]

Workflow for Hammett Constant Determination:

Methodology:

-

Synthesis: The 2-trifluoromethoxybenzoic acid is synthesized and purified.

-

Titration: A solution of the substituted benzoic acid is titrated with a standardized strong base. The pH is monitored throughout the titration.

-

Data Analysis: A titration curve is plotted (pH vs. volume of base). The pKa is the pH at the half-equivalence point. The Hammett constant is then calculated by comparing this pKa to that of unsubstituted benzoic acid measured under the same conditions.

Experimental Protocol 3: 19F NMR Spectroscopy for Electronic Characterization

19F NMR spectroscopy is a highly sensitive technique for probing the electronic environment of fluorine-containing molecules. The chemical shift of the 19F nucleus is directly influenced by the electron density around it, providing a direct measure of the electronic effects of neighboring groups.[14][15][16][17][18]

Workflow for 19F NMR Analysis:

Methodology:

-

Sample Preparation: A solution of the purified 2-trifluoromethoxy-substituted compound is prepared in a deuterated solvent.

-

Data Acquisition: The 19F NMR spectrum is acquired. Key parameters include the pulse sequence, acquisition time, and relaxation delay.[19]

-

Data Processing and Analysis: The spectrum is processed (Fourier transformation, phasing, and baseline correction) and referenced. The chemical shift of the -OCF3 signal provides insight into the local electronic environment. Coupling constants to other nuclei (e.g., 1H, 13C) can provide additional structural information.[14][15][18]

The 2-Trifluoromethoxy Group in Drug Design: A Focus on Kinase Inhibitors and GPCR Ligands

The unique electronic properties of the 2-trifluoromethoxy group make it a valuable substituent in the design of bioactive molecules, particularly in the fields of kinase inhibitors and G protein-coupled receptor (GPCR) ligands.

Kinase Inhibitors

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[20][21][22][23][24][25][26] Kinase inhibitors are designed to block the activity of these enzymes, often by competing with ATP for binding to the active site. The electron-withdrawing nature of the 2-trifluoromethoxy group can enhance the binding affinity of an inhibitor by modulating the electrostatic interactions within the ATP-binding pocket.

Hypothetical Signaling Pathway Modulation by a 2-OCF3-Containing Kinase Inhibitor:

G Protein-Coupled Receptor (GPCR) Ligands

GPCRs represent the largest family of membrane receptors and are the targets of a significant portion of modern pharmaceuticals.[12][27][28] The binding of ligands to GPCRs initiates intracellular signaling cascades. The electronic properties of a ligand, influenced by substituents like the 2-trifluoromethoxy group, can play a crucial role in determining its binding affinity, selectivity, and functional activity (agonist, antagonist, or inverse agonist).

Hypothetical GPCR Signaling Pathway Modulation by a 2-OCF3-Containing Ligand:

Conclusion

The 2-trifluoromethoxy group offers a unique combination of electronic and steric properties that make it a valuable asset in the design of novel therapeutics and functional materials. Its strong electron-withdrawing nature, coupled with its impact on lipophilicity and metabolic stability, provides medicinal chemists with a powerful tool for optimizing drug candidates. A thorough understanding of its quantitative electronic parameters and the experimental methods used to determine them is crucial for leveraging the full potential of this versatile functional group. As research continues to unravel the complex interplay between molecular structure and biological activity, the strategic incorporation of the 2-trifluoromethoxy group is poised to play an increasingly important role in the development of next-generation medicines.

References

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Does the Lipid Bilayer Orchestrate Access and Binding of Ligands to Transmembrane Orthosteric/Allosteric Sites of G Protein-Coupled Receptors? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. m.youtube.com [m.youtube.com]

- 8. scribd.com [scribd.com]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. m.youtube.com [m.youtube.com]

- 14. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 15. 19F [nmr.chem.ucsb.edu]

- 16. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 19. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Targeting cancer with small molecule kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]

- 24. matilda.science [matilda.science]

- 25. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. escholarship.org [escholarship.org]

- 28. [PDF] How Ligands Illuminate GPCR Molecular Pharmacology | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 2-(Trifluoromethoxy)benzyl bromide: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethoxy)benzyl bromide has emerged as a pivotal building block in modern medicinal chemistry and materials science. The incorporation of the trifluoromethoxy (-OCF₃) group offers profound advantages in modulating the physicochemical and biological properties of target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols, quantitative data from key applications, and insights into the influence of the trifluoromethoxy moiety on signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction: The Significance of the Trifluoromethoxy Group

In the landscape of drug discovery, the strategic modification of molecular scaffolds is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. The trifluoromethoxy (-OCF₃) group has garnered considerable attention for its unique electronic and steric properties.[1][2] Unlike a simple methoxy group, which is prone to metabolic degradation, the trifluoromethoxy group is exceptionally stable.[3] Furthermore, it is a strong electron-withdrawing group, which can influence the pKa of neighboring functionalities and modulate interactions with biological targets.[3] A key attribute of the -OCF₃ group is its significant contribution to lipophilicity, often quantified by the Hansch lipophilicity parameter (π ≈ +1.04), making it one of the most lipophilic substituents in drug design.[2] This enhanced lipophilicity can improve a drug candidate's ability to permeate biological membranes, leading to better absorption and bioavailability.[2][3] this compound serves as a key reagent for introducing this valuable functionality into a wide array of molecules.[4]

Discovery and History

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader development of fluorinated organic building blocks for the pharmaceutical and agrochemical industries. The compound, identified by the CAS number 198649-68-2, was likely first synthesized in the late 1990s or early 2000s.[1] Its synthesis became feasible with the commercial availability of its precursors, notably 2-(trifluoromethoxy)benzoic acid and 2-(trifluoromethoxy)benzyl alcohol. The development of synthetic routes to these precursors paved the way for the production and subsequent utilization of this compound as a versatile synthetic intermediate.

The synthetic logic for preparing this compound follows a well-established pathway in organic chemistry: the conversion of a carboxylic acid to a benzyl alcohol, followed by bromination of the benzylic position. This two-step sequence is a standard and efficient method for accessing benzylic bromides.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2-(trifluoromethoxy)benzoic acid. The first step involves the reduction of the carboxylic acid to the corresponding benzyl alcohol, which is then subjected to bromination to yield the final product.

Step 1: Synthesis of 2-(Trifluoromethoxy)benzyl alcohol

The reduction of 2-(trifluoromethoxy)benzoic acid to 2-(trifluoromethoxy)benzyl alcohol can be accomplished using a variety of reducing agents. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, milder reagents such as borane-tetrahydrofuran complex (BH₃·THF) are also commonly employed.

Experimental Protocol: Reduction of 2-(Trifluoromethoxy)benzoic Acid

-

Materials:

-

2-(Trifluoromethoxy)benzoic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

-

Procedure:

-

To a stirred solution of 2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C using an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (1.1 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of 1 M hydrochloric acid until the cessation of gas evolution.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-(trifluoromethoxy)benzyl alcohol.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

-

Step 2: Synthesis of this compound

The conversion of 2-(trifluoromethoxy)benzyl alcohol to the corresponding bromide is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS).

Experimental Protocol: Bromination of 2-(Trifluoromethoxy)benzyl alcohol

-

Materials:

-

2-(Trifluoromethoxy)benzyl alcohol

-

Phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS)

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

-

Procedure (using PBr₃):

-

Dissolve 2-(trifluoromethoxy)benzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere and cool to 0 °C.

-

Slowly add phosphorus tribromide (0.4 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water.

-

Separate the organic layer and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be purified by vacuum distillation or column chromatography if necessary.

-

Applications in Drug Discovery and Development

This compound is a versatile reagent for introducing the 2-(trifluoromethoxy)benzyl moiety into a wide range of molecules. This is typically achieved through nucleophilic substitution reactions where the bromide acts as a good leaving group.

Synthesis of Biologically Active Molecules

The 2-(trifluoromethoxy)benzyl group has been incorporated into various molecular scaffolds to enhance their therapeutic potential. Below are examples of its application in the synthesis of compounds with potential biological activity.

| Precursor | Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| Phenol | This compound | 1-(2-(Trifluoromethoxy)benzyloxy)benzene | K₂CO₃, DMF | 85-95 | (Hypothetical Example based on standard Williamson ether synthesis) |

| 4-Aminopyridine | This compound | 4-(2-(Trifluoromethoxy)benzylamino)pyridine | NaH, THF | 70-80 | (Hypothetical Example based on N-alkylation) |

Role in Modulating Signaling Pathways

The incorporation of the trifluoromethoxy group can significantly impact the interaction of a drug molecule with its biological target. While specific signaling pathways are target-dependent, the electronic and lipophilic properties of the 2-(trifluoromethoxy)benzyl moiety can influence binding affinity and selectivity. For instance, in kinase inhibitors, the trifluoromethoxy group can form favorable interactions within the ATP-binding pocket, leading to enhanced potency. The electron-withdrawing nature of the group can also affect the acidity of nearby hydrogen bond donors, strengthening interactions with the target protein.

Logical Workflow for Incorporating this compound in Drug Discovery

Caption: Workflow for the synthesis and evaluation of drug candidates using this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 198649-68-2 | [1][4] |

| Molecular Formula | C₈H₆BrF₃O | [4] |

| Molecular Weight | 255.03 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 191.7 °C at 760 mmHg | [1] |

| Density | 1.58 g/mL | [1] |

| Refractive Index | 1.4812 | [1] |

| LogP | 3.48010 | [1] |

Conclusion